![molecular formula C23H34N2O4 B5140915 N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide is a synthetic compound that belongs to the class of opioids. It is commonly known as CX-5461 and is used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
CX-5461 works by binding to the DNA template and preventing the recruitment of RNA polymerase I to the promoter region. This leads to the inhibition of ribosomal RNA transcription and ultimately results in the inhibition of ribosome biogenesis. This mechanism of action is selective for cancer cells that are dependent on ribosome biogenesis, making CX-5461 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively inhibit the growth of cancer cells that are dependent on ribosome biogenesis. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, CX-5461 has been shown to have anti-tumor activity in various cancer models, including breast cancer, leukemia, and lymphoma.
Advantages and Limitations for Lab Experiments
One advantage of using CX-5461 in lab experiments is its selectivity for cancer cells that are dependent on ribosome biogenesis. This makes it a valuable tool for studying the role of ribosome biogenesis in cancer. However, one limitation of using CX-5461 is its potency, which can make it difficult to determine the optimal concentration for lab experiments.
Future Directions
There are several future directions for the study of CX-5461. One direction is the development of CX-5461 as a cancer therapeutic. Another direction is the study of the role of ribosome biogenesis in cancer and the identification of other compounds that target this pathway. Additionally, the use of CX-5461 in combination with other cancer therapies is an area of future research. Finally, the development of CX-5461 analogs with improved potency and selectivity is an area of future research.
Synthesis Methods
The synthesis of CX-5461 involves several steps. The starting material is N-cyclohexyl-4-aminobenzamide, which is reacted with N-methyl-4-piperidone to form N-cyclohexyl-4-{[1-(4-piperidinyl)]oxy}-N-methylbenzamide. This intermediate compound is then treated with 3-methoxypropanoyl chloride to form N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide.
Scientific Research Applications
CX-5461 is primarily used in scientific research to study its mechanism of action and physiological effects. It is a potent inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. CX-5461 has been shown to selectively inhibit the growth of cancer cells that are dependent on ribosome biogenesis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-cyclohexyl-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-24(19-6-4-3-5-7-19)23(27)18-8-10-20(11-9-18)29-21-12-15-25(16-13-21)22(26)14-17-28-2/h8-11,19,21H,3-7,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQDSQLCXOGBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)piperidin-4-yl]oxy}-N-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.